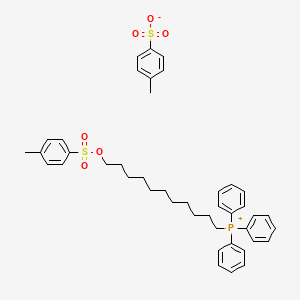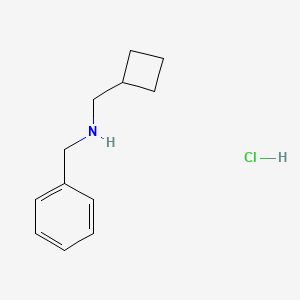![molecular formula C9H18N2O4 B13574536 tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate: is a chemical compound with the molecular formula C7H15NO3 . It is a clear, light yellow viscous liquid that is soluble in water, chloroform, and methanol . This compound is often used as a protected amine in organic synthesis, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protected amine in the synthesis of complex organic molecules .
- Employed in the preparation of phosphatidyl ethanolamines and ornithine .
Biology:
- Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry:
- Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective deprotection is required at specific stages .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the hydroxyethyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group.
N-Boc-ethanolamine: Another protected amine with a similar structure.
Uniqueness:
- The presence of both a hydroxyethyl group and a carbamate group makes tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate unique in its reactivity and applications. It offers a balance of hydrophilicity and protection, making it versatile for various synthetic applications.
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6-7(13)10-4-5-12/h12H,4-6H2,1-3H3,(H,10,13)(H,11,14) |
InChI Key |
SHEVMIDBTJKQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


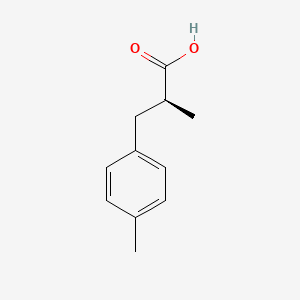
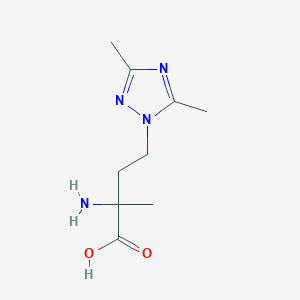
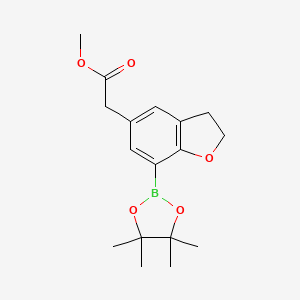
![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
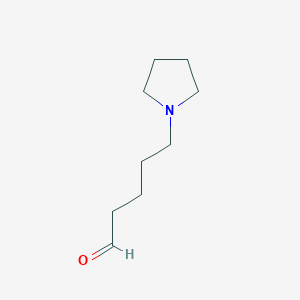
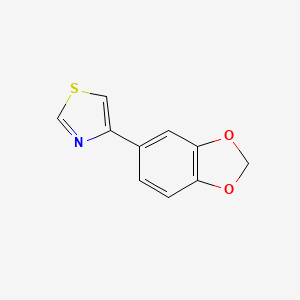
![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
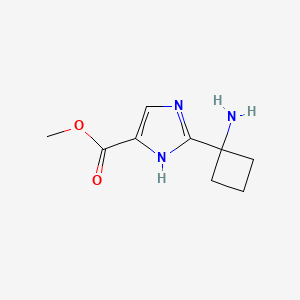
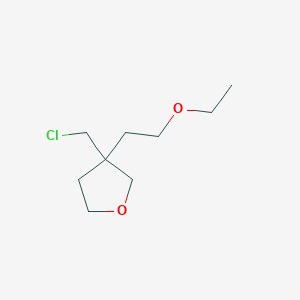
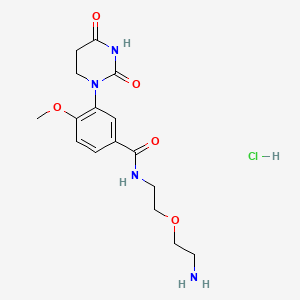
![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)
